3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene

Palladium catalysis C-F bond activation Cross-coupling

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene (CAS 1421599-49-6) is a densely functionalized aromatic building block featuring a unique 1,2,3-trisubstituted arrangement of bromo, fluoro, and trifluoromethyl groups ortho to the nitro moiety. This regiochemistry enables orthogonal, sequential functionalization—Suzuki-Miyaura coupling at the bromo position, late-stage SNAr at the fluoro position, and nitro reduction to aniline—minimizing protecting-group manipulations. Critical for constructing fluorinated heterocycles (indoles, benzimidazoles, quinolines) in CNS drug discovery and agrochemical fungicide programs. Differentiated from simpler analogs (CAS 349-03-1, 132839-58-8) by its four distinct electron-withdrawing groups. Ideal for convergent library synthesis and as an LC-MS/GC-MS reference standard leveraging its distinctive isotopic pattern.

Molecular Formula C7H2BrF4NO2
Molecular Weight 287.99 g/mol
Cat. No. B12289430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene
Molecular FormulaC7H2BrF4NO2
Molecular Weight287.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Br)F
InChIInChI=1S/C7H2BrF4NO2/c8-6-3(9)1-2-4(13(14)15)5(6)7(10,11)12/h1-2H
InChIKeyNDXDYRRRJGHXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene (CAS 1421599-49-6): Properties and Core Functionality for Pharmaceutical Intermediate Procurement


3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene (CAS 1421599-49-6) is a highly substituted aromatic building block with the molecular formula C7H2BrF4NO2 and molecular weight 287.99 g/mol . The compound features four distinct electron-withdrawing substituents (bromo, fluoro, nitro, and trifluoromethyl) densely arranged on a single benzene ring, conferring pronounced electrophilic character and creating multiple orthogonal sites for sequential functionalization [1]. It is primarily employed as a key intermediate in the synthesis of pharmaceutical agents and agrochemicals, with particular utility in constructing fluorinated heterocyclic scaffolds [2].

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene: Why Generic Substitution with Common Nitrobenzene Analogs Is Scientifically Unsound


The unique substitution pattern of 3-bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene—specifically the 1,2,3-trisubstituted arrangement of bromo, fluoro, and trifluoromethyl groups relative to the nitro moiety—cannot be replicated by simpler analogs such as 4-bromo-3-nitrobenzotrifluoride (CAS 349-03-1) or 2-bromo-1-nitro-4-(trifluoromethyl)benzene (CAS 132839-58-8) . The proximity of the ortho-bromine to both the nitro and trifluoromethyl groups creates a unique electronic environment that differentially modulates the reactivity of each substituent in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. This specific regiochemical arrangement directly governs the selectivity of sequential derivatization steps, a factor critical to the convergent synthesis of complex pharmaceutical scaffolds where protecting group strategies and reaction order determine overall synthetic efficiency [2].

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene: Quantitative Evidence Guide for Differentiated Procurement Decisions


Ortho-Bromo Substituent Enables Selective C-F Bond Activation in Palladium-Catalyzed Suzuki-Miyaura Coupling

The ortho-bromo substituent in highly fluorinated nitrobenzene derivatives serves as a critical activating group for selective C-F bond arylation. In polyfluoronitrobenzene systems, the presence of a bromine atom ortho to a fluorine substituent enables preferential activation of the C-F bond over the C-Br bond in palladium-catalyzed Suzuki-Miyaura coupling reactions under both conventional heating and microwave conditions [1]. This ortho-bromo-assisted C-F activation pathway provides a distinct synthetic advantage over non-brominated analogs (e.g., pentafluoronitrobenzene) where C-F activation occurs with lower regioselectivity [1].

Palladium catalysis C-F bond activation Cross-coupling Polyfluorinated aromatics

Nitro Group Mobility in SNAr: Ortho-Trifluoromethyl Substitution Suppresses Undesired Nitro Displacement Pathways

In polyfunctionalized nitrobenzene derivatives, the relative mobility of nitro versus fluoro substituents under SNAr conditions is governed by the electronic effects of adjacent groups. Studies on 3-fluoro-5-nitrobenzotrifluoride demonstrate that the trifluoromethyl group exerts a strong meta-directing and deactivating influence that suppresses undesired nitro displacement relative to fluoro displacement [1]. In 3-bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene, the ortho-arrangement of the trifluoromethyl group relative to the nitro group is expected to further attenuate nitro mobility compared to analogs lacking this ortho-CF3 substituent (e.g., 4-bromo-3-nitrobenzotrifluoride where CF3 is meta to NO2) .

Nucleophilic aromatic substitution SNAr Nitro displacement Leaving group mobility

Four Orthogonal Reactive Handles Enable Sequential Functionalization in Pharmaceutical Scaffold Construction

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene provides four distinct, orthogonally reactive functional groups on a single aromatic core: (1) bromine for cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann), (2) fluorine for SNAr displacement, (3) nitro group reducible to amine for further derivatization, and (4) trifluoromethyl for metabolic stability and lipophilicity modulation . This orthogonal reactivity profile is explicitly valued in pharmaceutical patent literature, where compounds containing trifluoromethyl, halogen, and nitro substituents serve as versatile precursors to nitrogen heterocycle derivatives of therapeutic interest [1]. In contrast, simpler analogs such as 2-bromo-1-nitro-4-(trifluoromethyl)benzene (CAS 132839-58-8) lack the ortho-fluoro substituent and thus offer only three reactive handles [2].

Pharmaceutical intermediate Sequential functionalization Heterocycle synthesis Nitrogen heterocycles

Unique 1,2,3-Trisubstitution Pattern Induces Distinct Crystal Packing and Physicochemical Properties Relative to 1,2,4- and 1,3,5-Analogs

Crystallographic analysis of four trifluoromethylnitrobenzene analogs revealed that substitution pattern (1,2,3- vs. 1,2,4- vs. 1,3,5-trisubstituted) significantly alters molecular packing, intermolecular interactions, and resulting solid-state properties [1]. The 1,2,3-trisubstitution pattern present in 3-bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene creates a unique steric and electronic environment that distinguishes it from commercially more common 1,2,4- and 1,3,5-substituted regioisomers. These crystallographic differences translate to measurable variations in melting point, solubility, and crystal morphology—factors directly impacting formulation development, purification efficiency, and manufacturing process robustness [1].

Crystallography Solid-state properties Regioisomer comparison Physicochemical differentiation

3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene: Primary Application Scenarios for Scientific and Industrial Procurement


Synthesis of Fluorinated Nitrogen Heterocycles for CNS and Anti-Inflammatory Drug Discovery Programs

The compound serves as a privileged starting material for constructing fluorinated nitrogen heterocycles (indoles, benzimidazoles, quinolines) where both the trifluoromethyl group and halogen substituents are retained in the final pharmacophore. Patent literature explicitly identifies this substitution class as valuable for preparing derivatives with applications in human therapeutics [1]. The orthogonal reactivity of bromo, fluoro, and nitro groups enables convergent synthetic strategies that minimize protecting group manipulations, a key advantage in CNS drug discovery where fluorine substitution patterns critically influence blood-brain barrier penetration [1].

Sequential Cross-Coupling Platform for Structure-Activity Relationship (SAR) Exploration

The ortho-bromo substituent enables participation in Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions while preserving the nitro group for subsequent reduction to aniline derivatives [1]. The ortho-fluoro group provides an additional handle for late-stage SNAr diversification, allowing medicinal chemists to explore SAR around a central aromatic core without resynthesizing the entire scaffold [2]. This sequential functionalization capability reduces the number of linear synthetic steps required to access diverse compound libraries, accelerating hit-to-lead optimization timelines [2].

Agrochemical Intermediate for Trifluoromethyl-Containing Herbicides and Fungicides

Trifluoromethyl-substituted nitrobenzenes are established intermediates in the synthesis of diphenylether herbicides and fungicidal agents. Syngenta Crop Protection patents explicitly disclose compositions comprising compounds of formula I wherein R1 is difluoromethyl or trifluoromethyl and X is chloro, fluoro, or bromo for control of phytopathogenic diseases, particularly rust diseases on soybean plants [1]. The specific combination of bromo, fluoro, nitro, and trifluoromethyl groups in the target compound provides a versatile platform for constructing agrochemical active ingredients with optimized environmental persistence and target-site selectivity [1].

Reference Standard for Analytical Method Development and Impurity Profiling

Given the compound's well-defined substitution pattern and molecular weight of 287.99 g/mol [1], it is suitable for use as a reference standard in HPLC, LC-MS, and GC-MS method development for monitoring related substances in pharmaceutical manufacturing processes. The multiple halogen substituents (Br, F, CF3) provide distinctive isotopic patterns and mass spectral signatures that facilitate unambiguous identification and quantification in complex reaction mixtures [1]. This analytical utility supports quality control workflows in both R&D and GMP manufacturing environments.

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